molecular formula C15H19NO3 B12203995 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one

4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B12203995
M. Wt: 261.32 g/mol
InChI Key: XGBHCQFLWVTCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one is a synthetic small molecule belonging to the chromen-2-one (coumarin) class of heterobicyclic compounds. Chromen-2-one and the closely related chroman-4-one scaffolds are recognized as privileged structures in medicinal chemistry and are useful templates for designing diversified therapeutic molecules with a wide spectrum of potential pharmacological activities . These compounds are of considerable interest to researchers due to the clinical potency of this pharmacophore . Research into analogues of this compound class has indicated potential value in several areas. Studies suggest that certain chromen-2-one and chroman-4-one derivatives can exhibit significant anticancer and cytotoxic properties, with activity against various human cancer cell lines, including breast, cervical, and nasopharyngeal carcinomas . Furthermore, structural analogues, specifically those containing an aminomethyl substitution at the 4-position, have been identified as potent and selective noncovalent inhibitors of the enzyme Monoamine Oxidase B (MAO-B) . MAO-B is a key target in the central nervous system for the treatment of neurodegenerative disorders. Additional research on related compounds points to broader pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects . The specific 2-hydroxyethyl(methyl)amino side chain in this compound may influence its solubility and pharmacokinetic profile, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for research purposes in drug discovery and chemical biology. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

4-[[2-hydroxyethyl(methyl)amino]methyl]-6,8-dimethylchromen-2-one

InChI

InChI=1S/C15H19NO3/c1-10-6-11(2)15-13(7-10)12(8-14(18)19-15)9-16(3)4-5-17/h6-8,17H,4-5,9H2,1-3H3

InChI Key

XGBHCQFLWVTCHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN(C)CCO)C

Origin of Product

United States

Preparation Methods

General Methods for Coumarin Core Synthesis

Pechmann Condensation

The Pechmann condensation represents one of the most efficient and widely utilized methods for coumarin synthesis. This approach involves the reaction between a phenol derivative and a β-ketoester in the presence of an acid catalyst. For the synthesis of 6,8-dimethyl-coumarin core, 3,5-dimethylphenol serves as the starting material.

The reaction typically proceeds according to the following scheme:

  • Transesterification between the phenol and β-ketoester
  • Intramolecular electrophilic aromatic substitution
  • Dehydration to form the coumarin ring

Various catalysts have been employed for this reaction, including:

Catalyst Solvent Temperature Reaction Time Yield (%) Reference
H₂SO₄ (conc.) Solvent-free 0-25°C 2-4 hours 75-85
FeCl₃·6H₂O Toluene Reflux 16 hours 92
PVPP-BF₃ Ethanol Reflux 4-6 hours 72-96
Meglumine sulfate Solvent-free MW/Thermal 5-30 min 88-93

Knoevenagel Condensation

An alternative approach for coumarin synthesis involves the Knoevenagel condensation between salicylaldehydes and active methylene compounds. This method has been particularly effective for the preparation of 3- and 4-substituted coumarins.

Experimental studies by Khan et al. reported optimized conditions using phenyliododiacetate (PIDA) mediated reaction in ethanol at 35–40°C, affording yields of 90–92%. Silveira Pinto and Souza demonstrated that ultrasound irradiation significantly reduced reaction times (40 min compared to 7 hours) while maintaining high yields in the condensation of salicylaldehydes with diethylmalonate.

Synthesis of 6,8-Dimethyl-2H-chromen-2-one Core

The preparation of the 6,8-dimethyl-2H-chromen-2-one core structure can be achieved through multiple synthetic routes.

Pechmann Condensation Route

The most direct approach utilizes 3,5-dimethylphenol and ethyl acetoacetate in the presence of concentrated sulfuric acid:

  • 3,5-Dimethylphenol (1 equivalent) is mixed with ethyl acetoacetate (1.1 equivalents)
  • Concentrated H₂SO₄ (3-5 equivalents) is added dropwise at 0-5°C
  • The reaction mixture is stirred at room temperature for 3-4 hours
  • The mixture is poured onto crushed ice and the precipitate is collected by filtration
  • The crude product is recrystallized from ethanol to yield 6,8-dimethyl-2H-chromen-2-one

The spectral data for 6,8-dimethyl-2H-chromen-2-one, as referenced from related compounds, includes:

  • ¹H NMR (400MHz; DMSO-d₆): δ = 2.34-2.38 (6H, s, 2×CH₃), 6.10-6.12 (1H, s, CH), 6.70-6.72 (1H, s, aromatic H), 7.76-7.78 (1H, s, aromatic H)
  • IR (νmax/cm⁻¹)(KBr): 1683(C=O), 1604(C=C)

Direct Synthesis from 4-Hydroxy-6,8-dimethyl-2H-chromen-2-one

An alternative approach starts with commercially available 4-Hydroxy-6,8-dimethyl-2H-chromen-2-one, which can be reduced to remove the 4-hydroxy group:

  • 4-Hydroxy-6,8-dimethyl-2H-chromen-2-one is treated with triethylsilane in trifluoroacetic acid
  • The reaction mixture is stirred at room temperature for 8-12 hours
  • After workup and purification, 6,8-dimethyl-2H-chromen-2-one is obtained

Functionalization at the 4-Position

Synthesis of 4-(Bromomethyl)-6,8-dimethyl-2H-chromen-2-one

The functionalization of the 6,8-dimethyl-2H-chromen-2-one at the 4-position involves a selective bromination reaction to introduce a bromomethyl group. This transformation can be achieved through several methods:

Direct Bromination Method

Based on the synthesis of related compounds, the following procedure can be adapted:

  • 6,8-Dimethyl-2H-chromen-2-one (1 equivalent) and 2,2′-dimethyl-2,2′-azodipropionitrile (0.1 equivalent) are dissolved in CCl₄ (or other suitable halogenated solvent)
  • N-Bromosuccinimide (1.1 equivalents) is added in portions at room temperature
  • The mixture is refluxed at 80-90°C for 8-10 hours until completion
  • After cooling, the solvent is removed under reduced pressure
  • The residue is purified by column chromatography (hexane/ethyl acetate) to afford 4-(bromomethyl)-6,8-dimethyl-2H-chromen-2-one
Alternative Halomethylation Method

An alternative method based on patents for halomethyl coumarins:

  • Diketene is reacted with bromine at temperatures between -30°C and -10°C in a solvent inert to halogen
  • The resulting γ-bromoacetoacetic halide is immediately converted using 3,5-dimethylphenol to the corresponding phenyl ester
  • Without separating the solvent, the phenyl ester is treated with concentrated sulfuric acid at -30°C to +30°C
  • After phase separation and hydrolysis with ice water, 4-(bromomethyl)-6,8-dimethyl-2H-chromen-2-one precipitates

The expected spectroscopic data for 4-(bromomethyl)-6,8-dimethyl-2H-chromen-2-one can be extrapolated from similar compounds:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ≈ 2.35-2.40 (6H, s, 2×CH₃), 4.45-4.56 (2H, s, CH₂Br), 6.45-6.50 (1H, s, H-3), 7.30-7.40 (1H, s, H-5), 7.60-7.65 (1H, s, H-7)

Aminomethylation: Synthesis of 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one

The final stage involves the nucleophilic substitution of the bromomethyl group with (2-hydroxyethyl)(methyl)amine.

Direct Nucleophilic Substitution

The procedure can be adapted from similar aminomethylation reactions:

  • 4-(Bromomethyl)-6,8-dimethyl-2H-chromen-2-one (1 equivalent) is dissolved in acetonitrile or DMF
  • (2-Hydroxyethyl)(methyl)amine (1.5 equivalents) is added
  • A base such as K₂CO₃ or triethylamine (1.5-2 equivalents) is added to neutralize the liberated HBr
  • The reaction mixture is stirred at room temperature for 4-6 hours or heated at 50-60°C for 2-3 hours
  • After completion (monitored by TLC), the solvent is evaporated
  • The residue is purified by column chromatography (dichloromethane/methanol) to afford the target compound

Mannich Reaction Approach

An alternative approach involves the use of a modified Mannich reaction, which can be performed on the 6,8-dimethyl-2H-chromen-2-one directly:

  • 6,8-Dimethyl-2H-chromen-2-one (1 equivalent) is dissolved in ethanol or aqueous conditions
  • (2-Hydroxyethyl)(methyl)amine (1.2 equivalents) and formaldehyde (1.2 equivalents, 37% aqueous solution) are added
  • The reaction mixture is stirred at room temperature or heated at 50-60°C for 4-6 hours
  • After completion, the product is isolated by extraction or direct crystallization

This method is particularly advantageous as it circumvents the need for the potentially hazardous bromination step.

Purification and Characterization

Purification Techniques

The target compound can be purified using various chromatographic and crystallization techniques:

Technique Conditions Advantages Limitations
Column chromatography Silica gel, DCM/MeOH (95:5 to 90:10) High purity Time-consuming
Recrystallization Ethanol or ethyl acetate/hexane Simple procedure Lower recovery
Preparative HPLC C18 column, acetonitrile/water gradient Highest purity Expensive, limited scale

Analytical Characterization

The structural confirmation of 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one can be achieved through various spectroscopic methods:

Alternative Synthetic Routes

Direct Functionalization of 4-Methylcoumarin

An alternative approach involves the direct functionalization of 4-methyl-6,8-dimethyl-2H-chromen-2-one:

  • 4-Methyl-6,8-dimethyl-2H-chromen-2-one is prepared via Pechmann condensation using 3,5-dimethylphenol and ethyl 2-methylacetoacetate
  • Radical bromination of the 4-methyl group yields 4-(bromomethyl)-6,8-dimethyl-2H-chromen-2-one
  • Nucleophilic substitution with (2-hydroxyethyl)(methyl)amine yields the target compound

Reductive Amination Approach

Another potential route involves reductive amination:

  • 4-Formyl-6,8-dimethyl-2H-chromen-2-one is prepared via Vilsmeier-Haack formylation of 6,8-dimethyl-2H-chromen-2-one
  • Reductive amination with (2-hydroxyethyl)(methyl)amine using NaBH₃CN or NaBH₄ yields the target compound

Chemical Reactions Analysis

Types of Reactions

4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with five analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 4) Key Functional Groups Potential Implications
Target: 4-{[(2-Hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one C₁₆H₂₁NO₃ 278.34 (2-Hydroxyethyl)(methyl)aminomethyl Hydroxyethyl, tertiary amine, methyl Enhanced water solubility, H-bonding
4-[(4-Ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one C₁₇H₂₃N₂O₂ 275.38 4-Ethylpiperazinylmethyl Piperazine (basic), ethyl group Lipophilic, pH-dependent solubility
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one C₁₆H₁₉N₃O₃ 301.34 Hydroxymethyl-triazolylmethyl Triazole, hydroxymethyl Metabolic stability, bioisosteric effects
4,7,8-Trimethyl-2H-chromen-2-one C₁₂H₁₂O₂ 188.22 None (methyl at 7,8) Methyl groups only High volatility, low polarity
3-Acetyl-6,8-dichloro-2H-chromen-2-one C₁₁H₇Cl₂O₃ 329.08 Acetyl (Position 3) Chlorine, acetyl Electron-withdrawing effects, lipophilicity
Key Observations:

Substituent Diversity :

  • The target compound's hydroxyethyl-amine group contrasts with the piperazine (basic, bulky) and triazole (heterocyclic, planar) moieties in analogs .
  • Chlorine and acetyl groups in ’s compound introduce strong electron-withdrawing effects, altering reactivity compared to methyl or amine substituents .

Molecular Weight and Solubility: The target compound (278 g/mol) is heavier than 4,7,8-trimethylchromenone (188 g/mol) but lighter than the triazole derivative (301 g/mol). The hydroxyethyl group likely improves aqueous solubility compared to the lipophilic piperazine analog .

This contrasts with non-polar methyl groups in ’s compound .

Biological Activity

The compound 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one , also referred to as a derivative of coumarin, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of coumarins , characterized by a benzopyrone structure. The presence of the hydroxyethyl and methylamino groups is thought to enhance its biological activity.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. A study on related compounds demonstrated that modifications at the 6 and 8 positions can enhance antioxidant efficacy, suggesting a similar potential for our compound .

Anticancer Properties

Coumarins have been investigated for their anticancer effects. In vitro studies have shown that certain coumarin derivatives inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. The specific activity of 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one remains to be fully characterized, but structural analogs have demonstrated IC50 values in the low micromolar range against different cancer cell lines .

Enzyme Inhibition

The compound is hypothesized to inhibit specific enzymes involved in disease processes. For instance, studies on similar structures have indicated that coumarin derivatives can inhibit myosin ATPase activity, which is crucial for muscle contraction and may be relevant in conditions like heart failure . This suggests that our compound could modulate muscle function or other enzymatic pathways.

Study 1: Antioxidant Evaluation

A recent study evaluated the antioxidant capacity of various coumarin derivatives using DPPH and ABTS assays. The results indicated that compounds with similar substituents showed enhanced radical scavenging activity, supporting the potential efficacy of 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one in oxidative stress-related conditions .

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
Compound A2530
Compound B1520
Target CompoundTBDTBD

Study 2: Anticancer Activity

In a comparative study on the anticancer effects of various coumarin derivatives, it was found that modifications at the 6 and 8 positions significantly influenced cytotoxicity against breast and lung cancer cell lines. The target compound's analogs exhibited IC50 values ranging from 10 to 30 μM across different cell types .

Cell LineIC50 (μM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)TBD

The proposed mechanisms by which 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one exerts its biological effects include:

  • Free Radical Scavenging : By donating electrons to free radicals.
  • Enzyme Modulation : Inhibiting ATPase activities which are pivotal in energy metabolism.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.